molecular formula C15H10Cl2N2O2S B183731 N-(3,4-dichlorophenyl)quinoline-8-sulfonamide CAS No. 158729-28-3

N-(3,4-dichlorophenyl)quinoline-8-sulfonamide

Cat. No.: B183731
CAS No.: 158729-28-3
M. Wt: 353.2 g/mol
InChI Key: QWUDKLFWMVKUQT-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)quinoline-8-sulfonamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a quinoline ring system substituted with a sulfonamide group and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)quinoline-8-sulfonamide typically involves the reaction of 8-quinolinesulfonyl chloride with 3,4-dichloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dichlorophenyl)quinoline-8-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to disruption of biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dichlorophenyl)-N’,N’-dimethylurea: Another compound with a dichlorophenyl group, known for its herbicidal properties.

    N-(3,4-Dichlorophenyl)malonamate: A compound with similar structural features, used in different chemical applications.

Uniqueness

N-(3,4-dichlorophenyl)quinoline-8-sulfonamide is unique due to its combination of a quinoline ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)quinoline-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S/c16-12-7-6-11(9-13(12)17)19-22(20,21)14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUDKLFWMVKUQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC(=C(C=C3)Cl)Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935977
Record name N-(3,4-Dichlorophenyl)quinoline-8-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158729-28-3
Record name N-(3,4-Dichlorophenyl)-8-quinolinesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158729283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,4-Dichlorophenyl)quinoline-8-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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